Norcotinine

Description

Structure

3D Structure

Properties

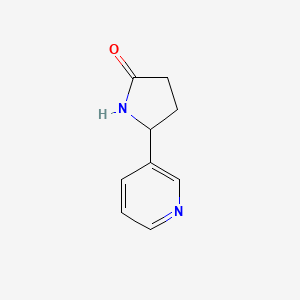

IUPAC Name |

5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-4-3-8(11-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFANIORDKRCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864736 | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17708-87-1, 17114-40-8 | |

| Record name | (±)-Norcotinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17708-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcotinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pyridin-3-ylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(3-Pyridinyl)-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norcotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001297 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Norcotinine: A Technical Guide to a Minor but Significant Nicotine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcotinine is a metabolite of nicotine, traditionally considered a minor pathway in the overall metabolic profile of the parent compound. However, emerging research has highlighted its significance in understanding the complete picture of nicotine's fate in biological systems. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic origins, quantitative disposition, and the analytical methodologies employed for its study. Its purpose is to serve as a detailed resource for professionals in pharmacology, toxicology, and drug development. This compound is found in the urine of smokers, and its origins can be traced back to the metabolism of either cotinine or nornicotine.[1]

Metabolic Pathways of this compound Formation

The formation of this compound is a multi-step process involving several key enzymes. While quantitatively less significant than the primary metabolic route of nicotine to cotinine, the pathways leading to this compound are crucial for a complete understanding of nicotine metabolism.

This compound can be formed through two primary pathways:

-

From Nicotine via Nornicotine: Nicotine can undergo N-demethylation to form nornicotine.[2][3][4] This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP2A6 and CYP2B6.[4][5] Subsequent oxidation of nornicotine can then lead to the formation of this compound.[1] While nornicotine is a minor systemic metabolite of nicotine, it can accumulate in the brain after chronic nicotine administration.[2]

-

From Cotinine: The major metabolite of nicotine, cotinine, can also be a precursor to this compound.[1] In vitro studies have shown that CYP2A6 catalyzes the metabolism of cotinine, with a major product being N-(hydroxymethyl)this compound.[6][7] This unstable intermediate then decomposes to form this compound.[8]

The following diagram illustrates the key metabolic pathways leading to the formation of this compound.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the formation and detection of this compound.

Table 1: Enzyme Kinetics of Nornicotine Formation from Nicotine

| Enzyme | Substrate | Apparent K_m (μM) | Apparent V_max (pmol/min/mg) | Intrinsic Clearance (CL_int) (nl/min/pmol P450) | Reference |

| Human Liver Microsomes (High-affinity) | Nicotine | 173 +/- 70 | 57 +/- 17 | 0.3 (μl/min/mg) | [5] |

| Human Liver Microsomes (Low-affinity) | Nicotine | 619 +/- 68 | 137 +/- 6 | - | [5] |

| Recombinant CYP2A6 | Nicotine | 49 +/- 12 | - | 5.1 | [5] |

| Recombinant CYP2B6 | Nicotine | 550 +/- 46 | - | 12.5 | [5] |

Table 2: Urinary Excretion and Concentration of Nicotine Metabolites

| Metabolite | Percentage of Nicotine Dose in Urine | Typical Urinary Concentration in Smokers (ng/mL) | Reference |

| Nornicotine | 2-3% | 78.3 (mean), 98.9 (median) | [4][9] |

| This compound | <5% (from cotinine) | 4.4 (in meconium of exposed neonate) | [7][10] |

| Cotinine | 70-80% (formation from nicotine) | - | [4][11][12] |

| trans-3'-Hydroxycotinine | 40-60% | - | [11] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for measuring the typically low concentrations of this minor metabolite.

General Workflow for LC-MS/MS Analysis of this compound

Detailed Methodological Steps

-

Sample Preparation:

-

Internal Standard Addition: A deuterated internal standard, such as this compound-d3, is added to the biological sample (e.g., urine, plasma, meconium) to account for matrix effects and variations in extraction efficiency.

-

Extraction: Solid-phase extraction (SPE) with a mixed-mode cation exchange sorbent is a common technique to isolate this compound and other nicotine metabolites from the complex biological matrix.[13]

-

Elution and Concentration: The analytes are eluted from the SPE cartridge, and the eluent is typically evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

-

Liquid Chromatography:

-

Column: An Atlantis HILIC Silica column or a similar hydrophilic interaction liquid chromatography column is often used for the separation of the polar nicotine metabolites.[13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization: Positive ion electrospray ionization (ESI) is a common method for generating ions of this compound and other nicotine metabolites.[13]

-

Detection: Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte and internal standard for confirmation and quantification.[13]

-

Table 3: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Specification | Reference |

| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | [10][13] |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [10][13] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [10] |

| Limit of Quantification (LOQ) | 1.25 ng/g in meconium | [10] |

| **Linearity (R²) ** | >0.99 | [10] |

| Intra-day Imprecision (RSD) | <10% | [10] |

Conclusion

This compound, while a minor metabolite of nicotine, plays a role in the comprehensive metabolic profile of this widely used alkaloid. Its formation through pathways involving both nicotine and cotinine, primarily mediated by CYP2A6, underscores the complexity of nicotine biotransformation. The use of advanced analytical techniques, particularly LC-MS/MS, has enabled the precise quantification of this compound in various biological matrices, contributing to a more detailed understanding of nicotine's disposition. This technical guide provides a foundational resource for researchers and professionals, summarizing the key metabolic pathways, quantitative data, and analytical methodologies pertinent to the study of this compound. Further research into the pharmacological activity and clinical significance of this compound may reveal additional insights into the effects of nicotine and tobacco use.

References

- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N-(hydroxymethyl) this compound as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological activity of norcotinine on nicotinic receptors.

An In-Depth Technical Guide on the Pharmacological Activity of Norcotinine and Related Nicotine Metabolites on Nicotinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] They are targets for the primary psychoactive component in tobacco, nicotine, and its various metabolites. Understanding the pharmacological activity of these metabolites is crucial for elucidating the complex mechanisms of nicotine addiction and for the development of novel therapeutics.

This technical guide focuses on the pharmacological activity of this compound, a metabolite of nicotine. However, there is a notable scarcity of publicly available quantitative data on the specific interactions of this compound with nAChR subtypes. Therefore, to provide a comprehensive and valuable resource, this guide will present a detailed analysis of the well-characterized pharmacological profiles of the closely related and more extensively studied nicotine metabolites: nornicotine and cotinine . This comparative approach will offer valuable insights for researchers investigating the structure-activity relationships of nicotinic compounds.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities and functional potencies of nicotine and its primary metabolites, nornicotine and cotinine, at various nAChR subtypes.

Table 1: Binding Affinity (IC50/Ki) for Nicotinic Acetylcholine Receptors

| Compound | nAChR Subtype | IC50/Ki (µM) | Test System |

| Nicotine | α4β2 | 0.04 ± 0.002 | In vitro binding assay |

| Nornicotine | - | Data not available | - |

| Cotinine | α4β2 | 9.9 ± 3.6 | In vitro binding assay |

| Cotinine | α7 | > 1000 | [125I]α-bungarotoxin binding |

Table 2: Functional Potency (EC50) and Efficacy (Imax) at Nicotinic Acetylcholine Receptors

| Compound | nAChR Subtype | EC50 (µM) | Efficacy (Imax) | Test System |

| Nornicotine | α7 | ~17 | 50% (vs. ACh) | Xenopus oocytes |

| Nornicotine | α6/α3 chimera | ~4 | 50% (vs. ACh) | Xenopus oocytes |

| Nornicotine | α4β2 | - | 44% (vs. Nicotine) | CHO cells |

| Cotinine | α4β2 | 85.3 ± 13.4 | 59% (vs. Nicotine) | CHO cells |

| Cotinine | α3β4 | No detectable activity | - | In vitro assay |

| Cotinine | α7 | No detectable activity | - | In vitro assay |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of ligand-nAChR interactions. Below are protocols for two key experimental techniques.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

a. Materials and Reagents:

-

Membrane Preparation: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue.

-

Radioligand: A high-affinity nAChR ligand, such as [³H]epibatidine or [³H]cytisine, at a concentration near its Kd.

-

Test Compound: this compound or other related metabolites.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 100 µM nicotine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in 0.5% polyethylenimine (PEI).

-

Scintillation Cocktail.

b. Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in triplicate):

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + high concentration of unlabeled ligand (e.g., nicotine).

-

Competition: Membrane preparation + radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures ion flow through nAChRs in response to agonist application, allowing for the determination of a compound's potency (EC50) and efficacy (Imax).

a. Materials and Reagents:

-

Xenopus laevis Oocytes: Stage V-VI oocytes.

-

cRNA: cRNA encoding the desired nAChR subunits.

-

Injection Pipettes and Nanoinjector.

-

TEVC Setup: Amplifier, headstages, microelectrodes, perfusion system.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Agonists: Acetylcholine (ACh), this compound, or other test compounds.

b. Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate oocytes.

-

Inject oocytes with a known amount of nAChR subunit cRNA.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist Application:

-

Apply a saturating concentration of a reference agonist (e.g., ACh) to determine the maximum current response.

-

Wash the oocyte until the current returns to baseline.

-

Apply varying concentrations of the test compound (e.g., this compound) and record the peak inward current at each concentration.

-

-

Data Analysis:

-

Normalize the current responses to the maximum response elicited by the reference agonist.

-

Plot the normalized current versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits 50% of the maximal response) and the Imax (a measure of efficacy relative to the reference agonist).

-

Downstream Signaling Pathways

Activation of nAChRs, particularly the α7 subtype which has high Ca²⁺ permeability, initiates intracellular signaling cascades that can influence cell survival, proliferation, and differentiation.[2] Two prominent pathways are the PI3K/Akt and MAPK/ERK pathways.[3][4]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in promoting cell survival and inhibiting apoptosis.[5] Agonist binding to nAChRs, especially α7 nAChRs, can lead to the activation of this pathway, potentially through Ca²⁺ influx and interaction with Src family kinases.[2]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that is often associated with cell proliferation, differentiation, and survival.[4] nAChR activation can also trigger this pathway, which involves a series of protein kinase phosphorylations.

Conclusion

While direct pharmacological data for this compound at nicotinic acetylcholine receptors remains limited, the comprehensive analysis of its close structural analogs, nornicotine and cotinine, provides a critical framework for future research. Nornicotine demonstrates significant activity as a partial agonist at several nAChR subtypes, whereas cotinine is generally a much weaker partial agonist. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a robust toolkit for researchers aiming to characterize the activity of this compound and other novel nicotinic compounds. Further investigation is imperative to fully elucidate the pharmacological profile of this compound and its potential contribution to the overall effects of nicotine in biological systems.

References

- 1. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Norcotinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcotinine, a secondary metabolite of nicotine, holds significant interest in the fields of pharmacology, toxicology, and drug development. As a key component in the metabolic pathway of nicotine, a thorough understanding of its chemical structure and properties is paramount for researchers investigating tobacco exposure, smoking cessation therapies, and the broader physiological effects of nicotine and its derivatives. This technical guide provides a comprehensive overview of this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key metabolic pathways.

Chemical Structure and Identification

This compound, systematically named 5-(pyridin-3-yl)pyrrolidin-2-one, is a derivative of nicotine characterized by the demethylation of the pyrrolidine ring and subsequent oxidation. Its chemical identity is well-established through various analytical techniques.

| Identifier | Value | Source |

| IUPAC Name | 5-(pyridin-3-yl)pyrrolidin-2-one | [1] |

| Chemical Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| CAS Number | 17708-87-1 | [1][2][3][4] |

| SMILES String | O=C1NC(CC1)C2=CC=NC=C2 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive quantitative data for some properties remain elusive in publicly available literature, the following table summarizes the known information.

| Property | Value | Source |

| Physical State | White to light brown solid.[5] | [5] |

| Melting Point | 108-109°C, 110°C | [3][4] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available | |

| Solubility | Relatively low solubility in water; soluble in organic solvents such as ethanol and chloroform.[1] | [1] |

| Hygroscopicity | Hygroscopic | [5] |

Metabolism and Signaling Pathways

This compound is a product of nicotine metabolism, primarily formed from the further metabolism of cotinine and nornicotine. The cytochrome P450 enzyme CYP2A6 is the key catalyst in the conversion of cotinine to this compound.[6][7][8] Although considered a minor metabolite of nicotine, its formation and subsequent effects are integral to the overall metabolic profile of nicotine.[6]

Pharmacological and Toxicological Profile

The pharmacological and toxicological properties of this compound are not as extensively studied as those of its precursors. However, existing research indicates that it may possess biological activity. Some studies suggest that this compound can act as a metabolic rate inhibitor and may exhibit cytotoxic effects in human serum.[1] It is important to note that one source claims this compound is not active against nicotine.[3]

Hazard and Precautionary Statements (GHS):

| Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Experimental Protocols

Quantification of this compound in Biological Matrices using LC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of nicotine and its metabolites in human meconium.[9]

1. Sample Preparation:

-

Homogenization: Homogenize the biological sample (e.g., meconium, plasma, urine) in an appropriate buffer.

-

Enzyme Hydrolysis: If necessary, perform enzymatic hydrolysis to release conjugated forms of the metabolites.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the homogenized and hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute this compound and other analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

-

Column: Synergi Polar RP column (150 × 2.0 mm, 4 µm) with a corresponding guard column.[9]

-

Mobile Phase:

-

A: 0.01 M ammonium acetate, pH 6.8

-

B: Acetonitrile with 0.01% formic acid (w/v)

-

-

Gradient:

-

15% B for 1 min

-

Increase to 40% B over 2 min

-

Increase to 95% B over 1 min

-

Decrease to 80% B over 0.5 min

-

Hold at 80% B for 1.5 min

-

Decrease to 15% B over 4 min

-

Re-equilibrate at 15% B for 2 min

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard should be optimized. This compound and nicotine have the same molecular weight, necessitating chromatographic separation.[9]

4. Calibration and Quantification:

-

Prepare a series of calibration standards of known this compound concentrations in a matrix similar to the samples.

-

Spike all standards and samples with a deuterated internal standard for this compound.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. CAS 17708-87-1: (±)-Norcotinine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. (R,S)-Norcotinine | 17708-87-1 | FN26434 | Biosynth [biosynth.com]

- 4. chemwhat.com [chemwhat.com]

- 5. (R,S)-Norcotinine | CymitQuimica [cymitquimica.com]

- 6. Identification of N-(hydroxymethyl) this compound as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Norcotinine from Cotinine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotinine, the major proximate metabolite of nicotine, is a critical biomarker for assessing tobacco exposure. Its own metabolism leads to a variety of downstream products, including norcotinine. The formation of this compound from cotinine occurs primarily through N-demethylation, a reaction catalyzed by specific cytochrome P450 enzymes. While considered a minor metabolic pathway in vivo, the study of this compound formation provides valuable insights into the enzymatic processes governing nicotine and cotinine disposition, with implications for understanding individual variability in metabolism, smoking behavior, and the effects of tobacco use. This technical guide provides an in-depth overview of the core aspects of this compound formation, including the enzymes involved, reaction kinetics, and detailed experimental protocols for its study.

Enzymatic Conversion of Cotinine to this compound

The biotransformation of cotinine to this compound is primarily mediated by the cytochrome P450 enzyme system, with CYP2A6 being the principal catalyst.[1][2][3] The reaction proceeds through an unstable intermediate, N-(hydroxymethyl)this compound, which then spontaneously decomposes to form this compound.[2]

-

CYP2A6: This hepatic enzyme is the main driver of nicotine and cotinine metabolism in humans.[3][4] In vitro studies using human liver microsomes or recombinant CYP2A6 have demonstrated that N-(hydroxymethyl)this compound is a major product of cotinine metabolism, which subsequently yields this compound.[2]

-

CYP2A13: A closely related enzyme found predominantly in the respiratory tract, CYP2A13 also metabolizes cotinine. However, its primary metabolite is 5'-hydroxycotinine, with N-(hydroxymethyl)this compound being a minor product.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic formation of this compound from cotinine.

Table 1: Kinetic Parameters for Cotinine Metabolism by CYP2A6 and CYP2A13

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Source |

| CYP2A6 | Cotinine | 45.2 | 0.7 | [5] |

| CYP2A13 | Cotinine | 20.2 | 8.7 | [5] |

Table 2: Product Distribution of in vitro Cotinine Metabolism by CYP2A6 and CYP2A13

| Enzyme | Metabolite | Percentage of Total Metabolites | Source |

| CYP2A6 | N-(hydroxymethyl)this compound | Major | [2] |

| CYP2A6 | 5'-Hydroxycotinine | 14% | [2] |

| CYP2A6 | trans-3'-Hydroxycotinine | 8% | [2] |

| CYP2A13 | 5'-Hydroxycotinine | Major | [2] |

| CYP2A13 | N-(hydroxymethyl)this compound | Minor | [2] |

| CYP2A13 | trans-3'-Hydroxycotinine | Formed at half the rate of 5'-hydroxycotinine | [2] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Cotinine to this compound

Caption: Metabolic conversion of cotinine to this compound via an N-(hydroxymethyl)this compound intermediate, primarily catalyzed by CYP2A6.

Experimental Workflow for in vitro this compound Formation and Analysis

Caption: A typical experimental workflow for the in vitro study of cotinine metabolism to this compound and its subsequent quantification by LC-MS/MS.

Experimental Protocols

In Vitro Cotinine Metabolism Assay using Human Liver Microsomes or Recombinant CYP2A6

This protocol is a composite based on methodologies described in the literature for studying CYP-mediated metabolism.[1][2][6]

a. Materials and Reagents:

-

Human Liver Microsomes (HLM) or recombinant human CYP2A6

-

Cotinine

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold quenching solution (e.g., acetonitrile)

-

96-well plates or microcentrifuge tubes

-

Incubator or water bath at 37°C

-

Centrifuge

b. Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture by adding the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes or recombinant CYP2A6 (final concentration typically 10-50 pmol/mL)

-

Cotinine (at various concentrations to determine kinetics, e.g., 1-500 µM)

-

-

Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of an ice-cold quenching solution (e.g., acetonitrile).

-

Protein Precipitation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for analysis by LC-MS/MS.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on various published methods for the analysis of nicotine metabolites in biological matrices.[5][7][8][9]

a. Materials and Reagents:

-

Supernatant from the in vitro metabolism assay or prepared biological samples (e.g., urine, plasma)

-

Internal standard (e.g., deuterated this compound)

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reversed-phase analytical column

-

LC-MS/MS system with electrospray ionization (ESI) source

b. Sample Preparation (from biological fluids):

-

Thawing and Centrifugation: Thaw frozen biological samples (urine, plasma) and centrifuge to remove any particulate matter.

-

Aliquoting: Aliquot a specific volume of the sample (e.g., 100 µL) into a clean tube.

-

Addition of Internal Standard: Add a known amount of the internal standard (e.g., this compound-d3) to each sample, calibrator, and quality control sample.

-

Protein Precipitation (for plasma/serum): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge. Collect the supernatant.

-

Dilution (for urine): Dilute the urine sample with LC-MS grade water.

-

Transfer: Transfer the final prepared sample to an autosampler vial for injection.

c. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound, a common transition is m/z 163.1 → 132.1.

-

Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

d. Data Analysis:

-

Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The formation of this compound from cotinine is a CYP2A6-mediated N-demethylation reaction that proceeds through an N-(hydroxymethyl)this compound intermediate. While a minor metabolic pathway in the overall disposition of nicotine in smokers, its study provides crucial information on the function and substrate specificity of CYP2A6. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the kinetics and products of cotinine metabolism, contributing to a deeper understanding of nicotine pharmacology and toxicology. The use of robust analytical techniques such as LC-MS/MS is essential for the accurate quantification of this compound and other related metabolites.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. norlab.com [norlab.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

The Biological Significance of Norcotinine in Smokers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcotinine, a minor metabolite of nicotine and cotinine, has long been considered a secondary biomarker of tobacco exposure. However, emerging research indicates that this compound possesses its own distinct pharmacological activities, particularly at nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of the biological significance of this compound in smokers, consolidating current knowledge on its metabolism, pharmacokinetics, and physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating tobacco addiction, nicotine metabolism, and novel therapeutic strategies targeting the nicotinic cholinergic system.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans, leading to the formation of numerous metabolites. While cotinine is the most abundant and widely studied metabolite, other minor metabolites, such as this compound, are gaining increasing attention for their potential biological roles. This compound is formed through the N-demethylation of both nicotine and cotinine and is also present as a natural alkaloid in tobacco leaves.[1] Understanding the complete pharmacological profile of all nicotine metabolites is crucial for a comprehensive understanding of tobacco dependence and for the development of more effective smoking cessation therapies. This guide focuses specifically on the biological significance of this compound in smokers.

Metabolism and Pharmacokinetics of this compound

This compound is a product of several metabolic pathways. It can be formed directly from the N-demethylation of nicotine, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2A6.[2] Additionally, this compound is a metabolite of cotinine, also mediated by CYP2A6.[2][3] It is important to note that nornicotine, another nicotine metabolite and tobacco alkaloid, can also be metabolized to this compound. The exact contribution of each pathway to the overall this compound levels in smokers is still under investigation.[2]

Data Presentation: this compound Levels in Smokers

The concentration of this compound in biological fluids of smokers is considerably lower than that of cotinine. However, with modern analytical techniques, it can be reliably quantified and serves as a useful biomarker of tobacco exposure.

| Biological Matrix | Analyte | Mean Concentration (ng/mL) | Range (ng/mL) | Subject Group | Reference |

| Urine | This compound | 78.3 | Not Reported | Smokers (n=827) | [3] |

| 98.9 (median) | Not Reported | Smokers (n=827) | [3] | ||

| This compound | >30 | Not specified | Tobacco Users | [4] | |

| Oral Fluid | This compound | Not Reported | < 77.6 | Smokers | [5] |

| This compound | 534 (in one heavy smoker) | Not Applicable | Heavy Smoker | [5] |

Pharmacological Activity of this compound at Nicotinic Acetylcholine Receptors

This compound exerts its primary pharmacological effects through direct interaction with nAChRs. These ligand-gated ion channels are crucial mediators of synaptic transmission in the central and peripheral nervous systems and are the primary targets of nicotine.

Data Presentation: Comparative Pharmacological Activity at nAChR Subtypes

The following table summarizes the available data on the binding affinity (Ki) and functional potency (EC50) of this compound compared to nicotine and cotinine at various nAChR subtypes.

| Compound | nAChR Subtype | Test System | Parameter | Value (µM) | Reference |

| This compound | α7 | Xenopus oocytes | EC50 | ~17 | [6] |

| α6/α3 chimera | Xenopus oocytes | EC50 | ~4 | [6] | |

| α4β2 | Xenopus oocytes | EC50 | 375 | [7] | |

| α3β4 | Xenopus oocytes | EC50 | 614 | [7] | |

| Nicotine | α4β2 | Rat brain membranes | Ki | 0.001 | [8] |

| α7 | - | Ki | 1.6 | [8] | |

| α4β2 | In vitro functional assay | EC50 | 1.0 ± 0.2 | [8] | |

| α3β4 | IPN synaptosomes | EC50 | 64 | [9] | |

| α7 | GH4C1 cells | EC50 | 0.66 | [9] | |

| Cotinine | α4β2 | Rat brain membranes | Ki | >200 | [8] |

| α3β4 | - | Ki | Undetectable | [8] | |

| α7 | - | Ki | Undetectable | [8] | |

| α4β2 | In vitro functional assay | EC50 | >100 | [10] | |

| α6/3β2β3 | In vitro functional assay | EC50 | >100 | [10] | |

| α3β4 | In vitro functional assay | EC50 | No activity | [10] | |

| α7 | In vitro functional assay | EC50 | No activity | [10] |

Signaling Pathways and Physiological Effects

Activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The specific pathways activated depend on the nAChR subtype and the cellular context.

α7 nAChR Signaling

The α7 nAChR is highly permeable to calcium ions (Ca2+). Upon activation, the influx of Ca2+ acts as a second messenger, triggering several downstream signaling cascades.

Key downstream pathways activated by α7 nAChR stimulation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation, and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a role in anti-inflammatory responses.[11][12][13]

α4β2 nAChR Signaling and Dopamine Release

The α4β2 nAChR subtype is highly expressed in the central nervous system and is a key mediator of the rewarding and addictive effects of nicotine. Activation of presynaptic α4β2 nAChRs facilitates the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

To 200 µL of human plasma, add an internal standard (e.g., d3-norcotinine).

-

Precipitate proteins by adding 800 µL of acetonitrile.

-

Vortex and centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.

-

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a competitive binding assay.[14][15]

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue or cells expressing the nAChR subtype of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the nAChR subtype (e.g., [3H]epibatidine), and varying concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Release Assay using PC12 Cells

This assay measures the ability of this compound to stimulate dopamine release from PC12 cells, which endogenously express nAChRs.[16][17]

Methodology:

-

Cell Culture:

-

Culture PC12 cells in an appropriate medium.

-

Plate the cells in a 96-well plate and differentiate them with nerve growth factor (NGF) if required.

-

-

Dopamine Release Assay:

-

Wash the cells with a buffer solution.

-

Stimulate the cells with varying concentrations of this compound.

-

Collect the supernatant containing the released dopamine.

-

-

Dopamine Quantification:

-

Quantify the dopamine concentration in the supernatant using a sensitive method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) or a commercially available ELISA kit.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the amount of dopamine released against the concentration of this compound.

-

Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal dopamine release.

-

Conclusion and Future Directions

This compound, while a minor metabolite, is a pharmacologically active compound that contributes to the complex effects of tobacco use. Its activity at various nAChR subtypes, particularly α7 and α6-containing receptors, suggests that it may play a role in the reinforcing effects of nicotine and potentially in the cognitive and neuroprotective effects associated with smoking. Further research is warranted to fully elucidate the contribution of this compound to tobacco dependence and to explore its potential as a therapeutic target for smoking cessation and other neurological disorders. The development of selective ligands for nAChR subtypes will be instrumental in dissecting the specific roles of this compound and other minor nicotine metabolites.

References

- 1. Molecular Determinants for Competitive Inhibition of α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdspdb.unc.edu [pdspdb.unc.edu]

- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine and Metabolites, Random, Urine - Cayuga Health Test Catalog [cayugamedlab.testcatalog.org]

- 5. Oral fluid nicotine markers to assess smoking status and recency of use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of N-(hydroxymethyl)norcotinine: A Key Precursor in Nicotine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate metabolic landscape of nicotine has long been a subject of intense scientific scrutiny. While cotinine is widely recognized as the primary metabolite, recent discoveries have unveiled a previously unknown yet crucial intermediate: N-(hydroxymethyl)norcotinine. This technical guide provides an in-depth exploration of the discovery, synthesis, and metabolic significance of N-(hydroxymethyl)this compound, positioning it as a key precursor in the biotransformation of nicotine. Emerging research has identified N-(hydroxymethyl)this compound as a major product of cotinine metabolism catalyzed by the cytochrome P450 2A6 (CYP2A6) enzyme, challenging previous understandings of this critical pathway.[1][2] This guide will delve into the experimental evidence, present detailed methodologies, and offer visual representations of the involved pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Data Presentation: Quantitative Analysis of Cotinine Metabolism

The formation of N-(hydroxymethyl)this compound has been quantified in various in vitro systems, highlighting its significance in specific metabolic contexts. The following tables summarize the key quantitative data from studies involving human liver microsomes and recombinant cytochrome P450 enzymes.

Table 1: Metabolite Distribution in P450 2A6-Catalyzed Cotinine Metabolism

| Metabolite | Percentage of Total Metabolites | Reference |

| N-(hydroxymethyl)this compound | Up to 65% | [3] |

| 5'-hydroxycotinine | 14% | [1] |

| trans-3'-hydroxycotinine | 8% | [1] |

Table 2: Cotinine Metabolism in Human Liver Microsomes

| Metabolite | Percentage of Total Metabolites (Mean ± SD) | Reference |

| N-(hydroxymethyl)this compound | 57.5 ± 4.4% |

Table 3: Kinetic Parameters for Cotinine Metabolism by P450 2A6 and P450 2A13

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) |

| P450 2A6 | N-(hydroxymethyl)this compound | 130 ± 30 | 0.83 ± 0.07 |

| P450 2A6 | 5'-hydroxycotinine | 130 ± 30 | 0.12 ± 0.01 |

| P450 2A6 | trans-3'-hydroxycotinine | 130 ± 30 | 0.07 ± 0.01 |

| P450 2A13 | 5'-hydroxycotinine | 61 ± 13 | 1.1 ± 0.1 |

| P450 2A13 | trans-3'-hydroxycotinine | 61 ± 13 | 0.54 ± 0.04 |

| P450 2A13 | N-(hydroxymethyl)this compound | 61 ± 13 | 0.16 ± 0.01 |

Experimental Protocols

Protocol 1: Chemical Synthesis of N-(hydroxymethyl)this compound

This protocol outlines the likely chemical synthesis of N-(hydroxymethyl)this compound, a crucial standard for metabolic studies. The synthesis involves the reaction of this compound with formaldehyde.

Materials:

-

This compound

-

Formaldehyde (37% solution in water)

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolve this compound in methanol.

-

Add an excess of formaldehyde solution to the methanolic solution of this compound.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove excess formaldehyde.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure N-(hydroxymethyl)this compound.

-

Confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: In Vitro Metabolism of Cotinine with Human Liver Microsomes

This protocol describes the procedure for studying the metabolism of cotinine using human liver microsomes to identify and quantify the formation of N-(hydroxymethyl)this compound.[4][5][6][7]

Materials:

-

Human liver microsomes (pooled)

-

Cotinine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Pre-warm a solution of human liver microsomes in potassium phosphate buffer at 37°C.

-

Prepare an incubation mixture containing the microsomes, cotinine, and MgCl2 in the phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture to precipitate the proteins.

-

Collect the supernatant for analysis.

Protocol 3: HPLC and LC-MS/MS Analysis of N-(hydroxymethyl)this compound

This protocol provides a general framework for the analytical determination of N-(hydroxymethyl)this compound and other cotinine metabolites using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11][12][13]

Instrumentation:

-

HPLC system with a UV or radioflow detector

-

LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 or a HILIC column. For instance, a Waters Atlantis HILIC column (5 µm, 300 µm x 100 mm) can be used for separating nicotine and its metabolites.[8]

-

Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid or ammonium acetate. For example, a mobile phase consisting of 0.1% TFA in water (A) and 0.5% formic acid in acetonitrile (B) can be employed.[8]

-

Flow Rate: A typical flow rate would be in the range of 0.2-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) or radioflow detection if using radiolabeled substrates.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard. For this compound, a related compound, transitions of m/z 163 to 80 and 118 have been used.[12]

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathway of cotinine to this compound via N-(hydroxymethyl)this compound.

Caption: Workflow for the chemical synthesis of N-(hydroxymethyl)this compound.

Caption: Experimental workflow for in vitro metabolism of cotinine.

Conclusion

The identification of N-(hydroxymethyl)this compound as a major metabolite of cotinine catalyzed by CYP2A6 represents a significant advancement in our understanding of nicotine metabolism. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of the key processes. For researchers, scientists, and drug development professionals, this information is critical for designing experiments, interpreting metabolic data, and developing new therapeutic strategies related to nicotine addiction and smoking cessation. The role of N-(hydroxymethyl)this compound as a precursor underscores the complexity of nicotine's metabolic fate and opens new avenues for investigation into the individual variability of drug metabolism and its clinical implications.

References

- 1. Identification of N-(hydroxymethyl) this compound as a major product of cytochrome P450 2A6, but not cytochrome P450 2A13-catalyzed cotinine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mttlab.eu [mttlab.eu]

- 5. oyc.co.jp [oyc.co.jp]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. conservancy.umn.edu [conservancy.umn.edu]

- 9. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples [mdpi.com]

- 10. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and this compound in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of nicotine, 3-hydroxycotinine, cotinine, and caffeine in urine of passive smokers by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous and Sensitive Measurement of Nicotine, Cotinine, trans-3’-Hydroxycotinine and this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]

The Role of Cytochrome P450 2A6 in Norcotinine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 2A6 (CYP2A6) is a key hepatic enzyme responsible for the metabolism of nicotine and its primary metabolite, cotinine. While the major metabolic pathway of nicotine involves its conversion to cotinine, which is then further metabolized to trans-3'-hydroxycotinine (3HC), CYP2A6 also plays a role in the formation of minor metabolites, including norcotinine. This technical guide provides an in-depth analysis of the enzymatic processes involved in this compound production, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding the nuances of CYP2A6-mediated metabolism is critical for research into smoking behavior, nicotine dependence, and the development of smoking cessation therapies.

Introduction to CYP2A6 and Nicotine Metabolism

Nicotine, the primary psychoactive component in tobacco, is extensively metabolized in humans, with 70-80% of its clearance attributed to hepatic CYP2A6.[1][2] The C-oxidation of nicotine by CYP2A6 to cotinine is the principal pathway.[2][3] Cotinine itself is a substrate for CYP2A6, which hydroxylates it to 3HC.[4][5] The ratio of 3HC to cotinine in plasma or urine serves as a reliable biomarker for in vivo CYP2A6 activity.[5][6]

This compound is a metabolite formed through the N-demethylation of cotinine. While it is considered a minor metabolite in smokers, its formation is also influenced by CYP2A6 activity.[3] Interestingly, in vitro studies utilizing human liver microsomes or heterologously expressed CYP2A6 have shown that the primary product of cotinine metabolism is N-(hydroxymethyl)this compound, which subsequently decomposes to this compound.[3]

Metabolic Pathways of this compound Formation

The production of this compound from nicotine is a multi-step process. Nicotine is first oxidized to cotinine, primarily by CYP2A6.[2] Cotinine is then further metabolized by CYP2A6 through N-demethylation to form this compound.[1][3] While CYP2A6 is a key enzyme in this conversion, other enzymes such as CYP2B6 can also contribute to the N-demethylation of nicotine to nornicotine, which can then be oxidized to this compound.[7][8] However, CYP2A6 exhibits a higher affinity for this reaction at lower substrate concentrations.[8][9]

References

- 1. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Impact of CYP2A6 Activity on Nicotine Reinforcement and Cue-Reactivity in Daily Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. CYP2A6 AND CYP2B6 are involved in nornicotine formation from nicotine in humans: interindividual differences in these contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] CYP2A6 AND CYP2B6 ARE INVOLVED IN NORNICOTINE FORMATION FROM NICOTINE IN HUMANS: INTERINDIVIDUAL DIFFERENCES IN THESE CONTRIBUTIONS | Semantic Scholar [semanticscholar.org]

Norcotinine in the Central Nervous System: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

Norcotinine, a minor metabolite of nicotine, is present in the central nervous system (CNS) following nicotine administration. However, its specific functions and mechanisms of action within the CNS remain largely uncharted territory in neuropharmacology. This technical guide synthesizes the currently available, albeit limited, scientific information regarding this compound's neuropharmacological profile. Due to the scarcity of direct research on this compound, this paper draws comparative insights from its more extensively studied parent compound, nicotine, and its fellow metabolites, cotinine and nornicotine. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the potential roles of minor nicotine metabolites in the CNS, highlighting critical knowledge gaps and suggesting avenues for future investigation.

Introduction

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism, resulting in a variety of metabolites. While the pharmacology of major metabolites like cotinine and nornicotine has been the subject of considerable research, minor metabolites such as this compound have received significantly less attention. This compound is formed in the brain, likely through the 5′-C-oxidation of nornicotine, a pathway distinct from its peripheral formation via N-demethylation of cotinine.[1] Despite its lower concentrations compared to cotinine and nornicotine after a single nicotine dose, its longer half-life suggests a potential for accumulation and sustained effects in the CNS.[1] Understanding the neuropharmacological landscape of all nicotine metabolites is crucial for a complete picture of nicotine's effects and for identifying novel therapeutic targets for neurological and psychiatric disorders.

Pharmacokinetics and Metabolism in the CNS

Following systemic nicotine administration, this compound is detected in the brain.[2] Its formation pathway within the CNS appears to differ from peripheral metabolism. In the periphery, this compound is primarily a product of cotinine N-demethylation. However, evidence suggests that in the brain, it is more likely derived from the 5'-C-oxidation of nornicotine.[1][2] This localized production within the CNS underscores the importance of investigating its direct neurological effects.

Table 1: Comparative Brain Concentrations of Nicotine Metabolites in Rats

| Compound | Concentration (ng/g brain) 4h post-nicotine injection (0.54 mg/kg) |

| Nicotine | Not specified at 4h, levels greatly diminished[2] |

| Cotinine | 44.6[1] |

| Nornicotine | 11.7[1] |

| This compound | 3.1 [1] |

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The primary targets of nicotine and its metabolites in the CNS are nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels.[3] While extensive data exists for nicotine, cotinine, and nornicotine binding and functional activity at various nAChR subtypes, there is a significant lack of quantitative data for this compound.

Nornicotine has been shown to be an agonist at α7 and α6-containing nAChRs.[4] Given the structural similarities, it is plausible that this compound also interacts with nAChRs, but its affinity, potency, and efficacy remain to be determined. Future research should prioritize receptor binding and functional assays to characterize the interaction of this compound with different nAChR subtypes.

Effects on Neurotransmitter Systems

The impact of this compound on various neurotransmitter systems is a critical area for investigation.

Dopaminergic System

One early study reported that this compound did not evoke dopamine release from rat striatal slices, nor did it inhibit dopamine uptake.[1] This is in contrast to nornicotine, which has been shown to stimulate dopamine release in a nAChR-mediated manner.[5] The lack of effect in this single study does not preclude a role for this compound in modulating the dopaminergic system through other mechanisms or in different brain regions.

Glutamatergic and GABAergic Systems

The effects of this compound on the primary excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems in the CNS are currently unknown. Nicotine is known to modulate both glutamatergic and GABAergic transmission, contributing to its complex effects on neuronal excitability and synaptic plasticity.[6][7] Investigating the potential influence of this compound on these systems is a crucial next step.

Potential Signaling Pathways

Direct evidence for signaling pathways modulated by this compound is not available. However, based on the actions of other nicotine metabolites, several pathways are of interest for future investigation. For instance, cotinine has been shown to modulate the PI3K/Akt signaling pathway through its interaction with α7 nAChRs.[1]

Figure 1. Hypothetical signaling pathway for this compound in the CNS.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the published literature. However, established methodologies used to study other nicotinic compounds can be adapted.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for various nAChR subtypes.

Methodology:

-

Membrane Preparation: Homogenize brain tissue from a relevant animal model (e.g., rat cortex for α4β2, hippocampus for α7) or use cell lines expressing specific human nAChR subtypes.

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]epibatidine for high-affinity nAChRs, [¹²⁵I]α-bungarotoxin for α7 nAChRs) in the presence of varying concentrations of unlabeled this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity of this compound.

Figure 2. Workflow for a receptor binding assay.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions.

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens for dopamine) of an anesthetized animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before, during, and after local administration of this compound through the probe or systemic administration.

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, glutamate, GABA) in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.

Conclusion and Future Directions

The current body of scientific literature provides very limited insight into the function of this compound in the central nervous system. It is established as a minor metabolite of nicotine that is present in the brain, but its specific molecular targets and functional consequences are largely unknown. The lack of data on this compound stands in stark contrast to the wealth of information available for cotinine and nornicotine, highlighting a significant gap in our understanding of nicotine's overall neuropharmacological profile.

Future research should be directed towards a systematic characterization of this compound's effects in the CNS. Key areas of investigation should include:

-

Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of this compound at the full spectrum of nAChR subtypes.

-

Neurotransmitter Interactions: Investigating the effects of this compound on the release and uptake of major neurotransmitters, including dopamine, serotonin, glutamate, and GABA.

-

Behavioral Studies: Assessing the impact of this compound on cognitive functions, locomotor activity, anxiety, and its potential for reinforcement or addiction.

-

Neuroprotective Potential: Evaluating whether this compound exhibits neuroprotective properties in models of neurodegenerative diseases, similar to what has been observed for other nicotine metabolites.

A thorough understanding of this compound's role in the CNS will not only complete our knowledge of nicotine's complex pharmacology but may also unveil novel therapeutic opportunities for a range of neurological and psychiatric disorders.

References

- 1. Frontiers | Molecular Insights Into Memory-Enhancing Metabolites of Nicotine in Brain: A Systematic Review [frontiersin.org]

- 2. Metabolites of nicotine in rat brain after peripheral nicotine administration. Cotinine, nornicotine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and cellular mechanisms of action of nicotine in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]